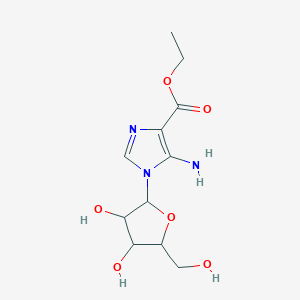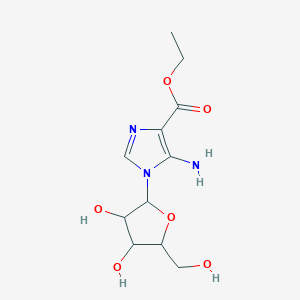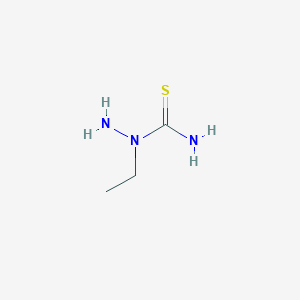
1-Ethylhydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylhydrazinecarbothioamide is an organic compound with the molecular formula C₃H₉N₃S. It is a derivative of hydrazinecarbothioamide, characterized by the presence of an ethyl group attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of 1-ethylhydrazinecarbothioamide typically involves the reaction of ethylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization or distillation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-Ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
1-Ethylhydrazinecarbothioamide can be compared to other hydrazinecarbothioamide derivatives, such as:
Hydrazinecarbothioamide: The parent compound, lacking the ethyl group, has similar chemical properties but may exhibit different biological activities.
N-Methylhydrazinecarbothioamide: This derivative has a methyl group instead of an ethyl group, which can influence its reactivity and biological effects.
N-Phenylhydrazinecarbothioamide: The presence of a phenyl group can significantly alter the compound’s properties, making it more hydrophobic and potentially more active in certain biological assays.
The uniqueness of 1-ethylhydrazinecarbothioamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
21149-57-5 |
|---|---|
Formule moléculaire |
C3H9N3S |
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
1-amino-1-ethylthiourea |
InChI |
InChI=1S/C3H9N3S/c1-2-6(5)3(4)7/h2,5H2,1H3,(H2,4,7) |
Clé InChI |
XVMFARGXMVBCLW-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


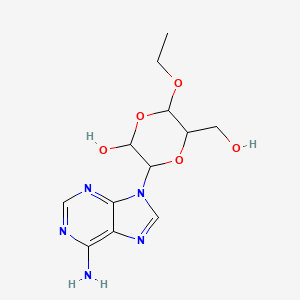

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)


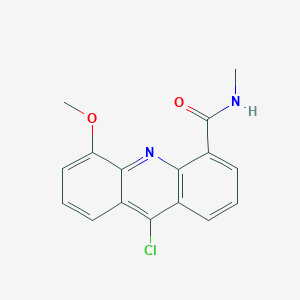

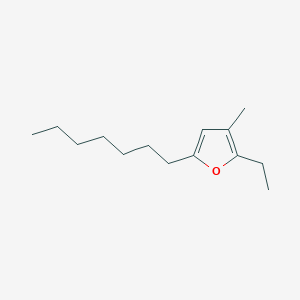
![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
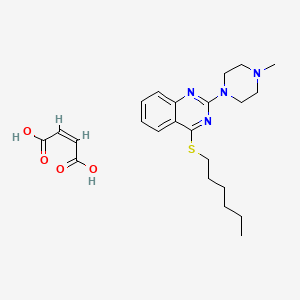

![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
